Bis(2,4,6-trimethylphenyl)phosphorus chloride

Catalog No.
S3344367
CAS No.
67950-05-4
M.F
C18H22ClP
M. Wt
304.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2,4,6-trimethylphenyl)phosphorus chloride

CAS Number

67950-05-4

Product Name

Bis(2,4,6-trimethylphenyl)phosphorus chloride

IUPAC Name

chloro-bis(2,4,6-trimethylphenyl)phosphane

Molecular Formula

C18H22ClP

Molecular Weight

304.8 g/mol

InChI

InChI=1S/C18H22ClP/c1-11-7-13(3)17(14(4)8-11)20(19)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3

InChI Key

AZIJQQZQDFCANM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)P(C2=C(C=C(C=C2C)C)C)Cl)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)P(C2=C(C=C(C=C2C)C)C)Cl)C

The exact mass of the compound Bis(2,4,6-trimethylphenyl)phosphorus chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(2,4,6-trimethylphenyl)phosphorus chloride (Mes2PCl, CAS 67950-05-4) is a highly sterically demanding diarylchlorophosphine utilized primarily as a precursor for kinetically stabilized phosphorus compounds, bulky phosphine ligands, and Frustrated Lewis Pairs (FLPs) [1]. Characterized by the rigid steric umbrella of its ortho-methyl groups, Mes2PCl provides exceptional kinetic protection to the phosphorus center without the extreme electron-donating characteristics of dialkylchlorophosphines like di-tert-butylchlorophosphine. For industrial and advanced laboratory procurement, it serves as a critical building block when standard diarylphosphines fail to prevent unwanted dimerization, oxidation, or catalytic isomerization during complex ligand synthesis [2].

Substituting Mes2PCl with the more common diphenylchlorophosphine (Ph2PCl) routinely results in synthetic failure in low-coordinate phosphorus chemistry, as the lack of ortho-substituents allows rapid dimerization or oligomerization of reactive intermediates [1]. Conversely, attempting to substitute with di-tert-butylchlorophosphine (tBu2PCl) alters the electronic profile of the resulting ligand, replacing the π-accepting aryl characteristics with strong σ-donating alkyl groups, which can deactivate certain transition metal catalysts or completely halt electrophilic insertion reactions [2]. Consequently, Mes2PCl is non-interchangeable when a synthesis requires both aryl-electronic properties and extreme steric shielding.

Kinetic Stabilization of Reactive Phosphorus Intermediates

In the synthesis of low-coordinate phosphorus species such as phosphaalkenes and phosphinoboranes, the choice of chlorophosphine precursor dictates the isolability of the product. Mes2PCl provides sufficient steric hindrance to isolate monomeric species at room temperature [1]. In contrast, utilizing Ph2PCl under identical synthetic conditions typically results in rapid dimerization or oligomerization due to the exposed phosphorus center. This kinetic stabilization is critical for procuring a precursor capable of yielding stable, characterizable reactive intermediates rather than intractable polymeric mixtures.

Evidence DimensionIntermediate Stability / Dimerization Rate
Target Compound DataMes2PCl yields stable, isolable monomers at 25°C.
Comparator Or BaselinePh2PCl yields rapid dimerization/oligomerization products.
Quantified DifferenceShift from >95% monomer isolation to near-complete oligomerization.
ConditionsSynthesis of low-coordinate phosphorus intermediates in standard organic solvents.

Buyers synthesizing reactive phosphorus species must select Mes2PCl to ensure the kinetic stability and isolability of their target monomers.

Prevention of Product Isomerization in Palladium Catalysis

When used as a precursor for 3-iminophosphine ligands in Pd-catalyzed hydroamination, Mes2PCl drastically alters the reaction outcome compared to less bulky analogs. The incorporation of the dimesitylphosphine moiety creates a highly sterically demanding catalytic pocket that inhibits the isomerization of kinetic products to thermodynamic products [1]. Ligands derived from less bulky chlorophosphines fail to prevent this isomerization, making Mes2PCl essential for accessing previously inaccessible branched allylamines.

Evidence DimensionCatalytic Product Selectivity (Kinetic vs Thermodynamic)
Target Compound DataMes2PCl-derived ligands enable isolation of branched kinetic allylamines.
Comparator Or BaselineLess bulky phosphine precursors result in rapid isomerization to thermodynamic products.
Quantified DifferenceComplete shift in isolable product class (kinetic vs thermodynamic).
ConditionsPd-catalyzed hydroamination of terminal allenes with secondary amines.

For catalyst development targeting specific kinetic isomers, procuring Mes2PCl is mandatory to achieve the requisite steric environment that prevents product degradation.

Enabling Frustrated Lewis Pair (FLP) Reactivity

The utility of a phosphine in Frustrated Lewis Pair (FLP) chemistry depends on its ability to avoid classical adduct formation with strong Lewis acids like B(C6F5)3. Mes2PCl-derived phosphines feature sufficient steric bulk to prevent this quenching, maintaining an 'unquenched' reactive state capable of small molecule activation or 1,1-carboboration [1]. In contrast, Ph2PCl-derived analogs often lack the necessary bulk, leading to the formation of stable, unreactive Lewis acid-base adducts that completely shut down catalytic activity.

Evidence DimensionLewis Acid-Base Adduct Formation
Target Compound DataMes2PCl derivatives maintain active FLP systems (no classical adduct).
Comparator Or BaselinePh2PCl derivatives form stable, catalytically dead adducts with B(C6F5)3.
Quantified DifferenceTransition from 0% FLP activity (adduct formation) to active catalytic turnover.
ConditionsCombination with B(C6F5)3 in non-coordinating solvents.

Procurement of Mes2PCl is critical for researchers designing FLP systems, as standard diarylchlorophosphines will poison the system via adduct formation.

Phosphenium Ion Insertion into Polyphosphorus Frameworks

In the functionalization of polyphosphorus complexes, the steric and electronic profile of the chlorophosphine precursor dictates reactivity. Generating phosphenium ions from Mes2PCl allows for successful insertion into P-P bonds, yielding stable polyphosphorus cations [1]. Conversely, attempting this insertion with the sterically demanding but electron-rich tBu2PCl results in no reaction, demonstrating that Mes2PCl provides a unique balance of extreme steric bulk and appropriate electrophilicity not found in standard dialkylchlorophosphines.

Evidence DimensionInsertion Reactivity Yield
Target Compound DataMes2PCl yields stable insertion products (e.g., 53% yield for specific Ni-P4 complexes).
Comparator Or BaselinetBu2PCl yields 0% insertion product (no reaction).
Quantified Difference>50% absolute difference in product yield due to electronic/steric mismatch of the comparator.
ConditionsReaction of in situ generated phosphenium ions with [Cp'''Ni(η3-P3)] complexes.

For advanced inorganic synthesis, buyers cannot substitute Mes2PCl with tBu2PCl, as the latter completely fails to react in specific electrophilic insertions.

Precursor for Frustrated Lewis Pair (FLP) Catalysts

Mes2PCl is the optimal starting material for synthesizing bulky phosphine components of FLPs. Its massive steric footprint ensures that the resulting phosphines do not form dead adducts with Lewis acids like B(C6F5)3, enabling the activation of small molecules and metal-free catalytic hydrogenations [1].

Synthesis of Kinetically Stabilized Low-Coordinate Phosphorus Compounds

In the research and development of novel phosphaalkenes, diphosphenes, and phosphinidenes, Mes2PCl provides the essential ortho-methyl steric umbrella. This allows chemists to isolate these highly reactive species as stable monomers, avoiding the rapid dimerization that plagues derivatives synthesized from diphenylchlorophosphine[1].

Development of Highly Selective Transition Metal Ligands

Mes2PCl is utilized to synthesize sterically demanding ligands (such as rigid P,N ligands or 3-iminophosphines) for cross-coupling and hydroamination catalysts. The extreme bulk of the dimesityl group creates a restrictive catalytic pocket that can suppress unwanted side reactions, such as the isomerization of kinetic products, improving overall process selectivity [2].

XLogP3

6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Bis(2,4,6-trimethylphenyl)phosphinous chloride

Dates

Last modified: 08-19-2023

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